Chemical structure and properties of 3-Cyclopropyl-3-hydroxy-3-phenylpropanoic acid
Chemical structure and properties of 3-Cyclopropyl-3-hydroxy-3-phenylpropanoic acid
This guide provides an in-depth technical analysis of 3-Cyclopropyl-3-hydroxy-3-phenylpropanoic acid , a specialized chemical scaffold used in advanced medicinal chemistry.
CAS Number: 95769-79-2 Formula: C₁₂H₁₄O₃ Molecular Weight: 206.24 g/mol [1]
Executive Summary
3-Cyclopropyl-3-hydroxy-3-phenylpropanoic acid is a sterically demanding
Its structural distinctiveness lies in the C3 quaternary center, which imposes significant steric bulk, preventing metabolic degradation (e.g.,
Chemical Structure & Stereochemistry
Structural Connectivity
The molecule consists of a propanoic acid backbone substituted at the
-
Hydroxyl Group (-OH): Provides hydrogen bond donor/acceptor capability.
-
Phenyl Group (-Ph): Offers
- stacking interactions within protein binding pockets. -
Cyclopropyl Group (-cPr): Acts as a bioisostere for isopropyl or phenyl groups but with unique electronic properties (high ring strain,
-aromaticity character) and rigid geometry.
Stereochemical Complexity
The C3 carbon is a quaternary chiral center .
-
Chirality: The molecule exists as a pair of enantiomers: (S)- and (R)- 3-cyclopropyl-3-hydroxy-3-phenylpropanoic acid.
-
Synthetic Challenge: Constructing tetrasubstituted carbons is synthetically difficult due to steric hindrance. Standard nucleophilic additions often result in racemic mixtures requiring subsequent resolution (e.g., chiral HPLC or diastereomeric salt formation with chiral amines like
-methylbenzylamine).
Physicochemical Properties[2][3][4]
The following data summarizes the core physical characteristics essential for handling and formulation.
| Property | Value | Notes |
| Appearance | White to off-white powder | Crystalline solid |
| Melting Point | 107–108 °C | Sharp melting point indicates high crystallinity |
| Solubility | DMSO, Methanol, Ethanol | Poorly soluble in water; requires pH adjustment |
| pKa (COOH) | ~4.5 (Predicted) | Typical for aliphatic carboxylic acids |
| pKa (OH) | ~14-15 | Tertiary alcohol, weakly acidic |
| LogP | ~2.1 | Moderate lipophilicity; good membrane permeability potential |
Synthetic Methodology
The most robust route to synthesize 3-Cyclopropyl-3-hydroxy-3-phenylpropanoic acid is via the Reformatsky Reaction . This method is preferred over Grignard reagents because the organozinc intermediate is less basic and tolerates the ester functionality, preventing self-condensation.
Reaction Protocol (Step-by-Step)
Reagents:
-
Substrate: Cyclopropyl phenyl ketone (CAS: 3481-02-5)
-
Reagent: Ethyl bromoacetate[2]
-
Catalyst: Activated Zinc dust (activation with TMSCl or iodine is critical)
-
Solvent: Anhydrous THF or Benzene/Toluene
Workflow:
-
Zinc Activation: Suspend zinc dust (1.5 eq) in anhydrous THF under inert atmosphere (N₂). Add a catalytic amount of iodine or TMSCl to remove the oxide layer.
-
Addition: Add ethyl bromoacetate (1.2 eq) dropwise to form the Reformatsky reagent (BrZnCH₂COOEt).
-
Coupling: Add cyclopropyl phenyl ketone (1.0 eq) slowly to the refluxing mixture. The zinc enolate attacks the ketone carbonyl.
-
Quench: Cool the mixture and quench with dilute HCl. This hydrolyzes the zinc alkoxide to the
-hydroxy ester. -
Hydrolysis: Treat the isolated ethyl ester with LiOH in THF/Water (1:1) at room temperature for 4 hours to cleave the ester.
-
Workup: Acidify to pH 2 with 1N HCl and extract with Ethyl Acetate. Recrystallize from Hexane/EtOAc.
Synthesis Logic Diagram
Caption: Figure 1. Reformatsky synthesis pathway yielding the racemic target acid.
Analytical Characterization
To validate the structure, the following spectroscopic signatures must be confirmed:
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (400 MHz, CDCl₃):
- 7.20–7.50 (m, 5H): Phenyl aromatic protons.
-
3.05 & 2.85 (dd, 2H, J = 16 Hz): Diastereotopic methylene protons (
) adjacent to the chiral center. -
1.30–1.40 (m, 1H): Cyclopropyl methine (
). - 0.30–0.60 (m, 4H): Cyclopropyl methylene protons (distinctive high-field multiplets).
-
¹³C NMR:
-
~176 ppm: Carboxylic acid carbonyl (
). - ~75 ppm: Quaternary carbon (C3) bonded to OH.
- ~145 ppm: Ipso-carbon of the phenyl ring.
- ~1-2 ppm: Cyclopropyl high-field signals.
-
~176 ppm: Carboxylic acid carbonyl (
Mass Spectrometry (MS)
-
ESI-MS (Negative Mode):
205.1 (Deprotonated molecular ion). -
Fragmentation: Loss of
(44 Da) and cyclopropyl ring opening patterns may be observed.
Medicinal Chemistry Applications
Bioisosteric Utility
The cyclopropyl group is a critical bioisostere in this scaffold.
-
Metabolic Stability: Unlike an isopropyl group, the cyclopropyl ring lacks easily abstractable hydrogen atoms, reducing susceptibility to Cytochrome P450 oxidation.
-
Sigma-Hole Interactions: The strained ring can participate in unique non-covalent interactions with protein targets, often enhancing potency compared to simple alkyl chains.
Therapeutic Areas
-
Antivirals: The hydroxy-phenyl-propanoic acid core mimics the transition state of peptide bond hydrolysis, making it a classic scaffold for Aspartyl Protease Inhibitors (e.g., HIV-1 protease, BACE1 for Alzheimer's).
-
GPCR Ligands: The bulky, hydrophobic nature of the C3 substituents fits into the orthosteric or allosteric pockets of receptors like NK1 (Substance P) or GPR40 .
Safety & Handling (SDS Summary)
-
Hazard Classification: Irritant (Xi).
-
H-Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
-
Handling: Use standard PPE (Nitrile gloves, safety goggles). Handle in a fume hood to avoid dust inhalation.
-
Storage: Store at room temperature (15–25 °C) in a tightly sealed container. Hygroscopic; keep dry.
References
-
National Institute of Standards and Technology (NIST). (2023). Cyclopropyl phenyl ketone - WebBook. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Reformatsky Reaction General Procedures. Retrieved from [Link]
